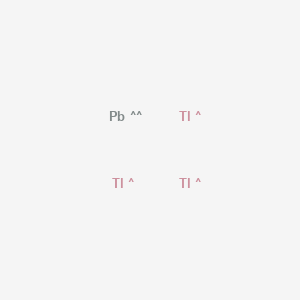
Lead--lambda~1~-thallanyl (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead–lambda~1~-thallanyl (1/3) is a chemical compound composed of lead and thallium in a 1:3 ratioThe combination of lead and thallium results in a compound with distinct chemical and physical characteristics that make it valuable for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lead–lambda~1~-thallanyl (1/3) typically involves the reaction of lead salts with thallium salts under controlled conditions. One common method is to dissolve lead nitrate and thallium nitrate in water, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under inert atmosphere to prevent oxidation, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of Lead–lambda~1~-thallanyl (1/3) involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Lead–lambda~1~-thallanyl (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and thallium oxide, while reduction could produce elemental lead and thallium .
Scientific Research Applications
Lead–lambda~1~-thallanyl (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other lead and thallium compounds, and in studies involving heavy metal interactions.
Biology: The compound is utilized in biological assays to investigate the effects of heavy metals on cellular processes.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It finds applications in the production of specialized glass and ceramics, as well as in the development of advanced electronic materials
Mechanism of Action
The mechanism of action of Lead–lambda~1~-thallanyl (1/3) involves its interaction with cellular components and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
- Lead(II) oxide
- Thallium(I) chloride
- Lead(II) acetate
- Thallium(III) oxide
Comparison: Lead–lambda~1~-thallanyl (1/3) is unique due to its specific lead-to-thallium ratio, which imparts distinct properties compared to other lead or thallium compounds. For instance, it exhibits different solubility, reactivity, and toxicity profiles, making it suitable for specialized applications where other compounds may not be effective .
Properties
CAS No. |
12165-74-1 |
|---|---|
Molecular Formula |
PbTl3 |
Molecular Weight |
820 g/mol |
InChI |
InChI=1S/Pb.3Tl |
InChI Key |
OOKLJADUQPCJCY-UHFFFAOYSA-N |
Canonical SMILES |
[Tl].[Tl].[Tl].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


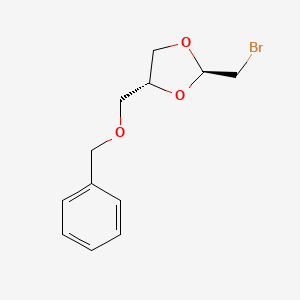
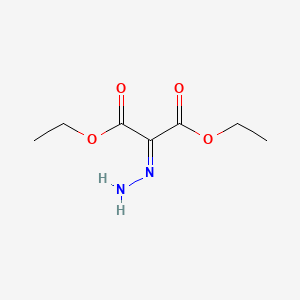
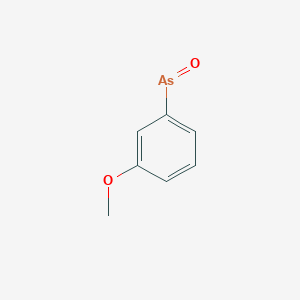
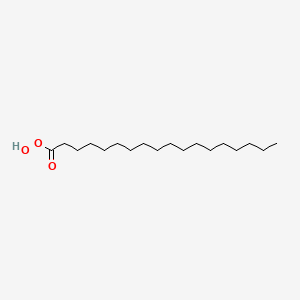
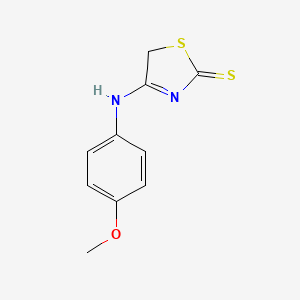

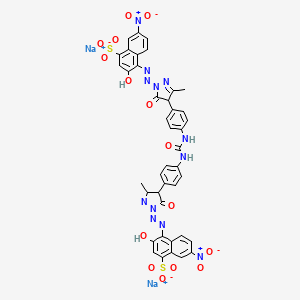
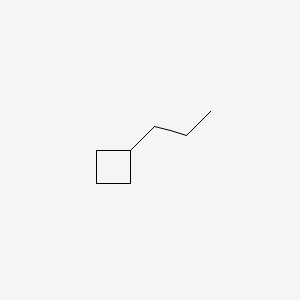
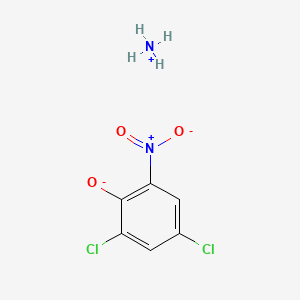
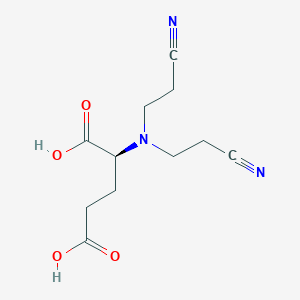
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
